Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Solid-Phase Peptide Synthesis Fmoc Strategy Site-Specific Conjugation

This Fmoc-protected, nitrogen mustard-bearing L-phenylalanine uniquely combines a bis(2-chloroethyl)amino alkylating warhead with a base-labile Fmoc handle, enabling site-specific incorporation via standard Fmoc/t-Bu SPPS. Unlike unprotected melphalan—which cannot be used in solid-phase synthesis—this building block yields homogeneous peptide-drug conjugates essential for reproducible SAR studies and targeted oncology PDC programs. Procuring the Fmoc-protected form eliminates in-house protection chemistry, reduces hazardous nitrogen mustard intermediate exposure, and integrates directly with automated peptide synthesizers and commercial Wang resins (0.54 mmol/g substitution). Trusted by CROs and peptide synthesis facilities for scalable, sequence-defined melphalan conjugate manufacturing.

Molecular Formula C28H28Cl2N2O4
Molecular Weight 527.4 g/mol
CAS No. 1217809-60-3
Cat. No. B1390416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-bis(2-chloroethyl)amino-L-phenylalanine
CAS1217809-60-3
Molecular FormulaC28H28Cl2N2O4
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O
InChIInChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1
InChIKeyAVJVPROWJLZHME-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine (CAS 1217809-60-3) Procurement Baseline: Functional Classification and Core Specifications


Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine (CAS 1217809-60-3) is an Fmoc-protected, nitrogen mustard-bearing amino acid derivative of L-phenylalanine . Structurally, it comprises the bis(2-chloroethyl)amino alkylating pharmacophore at the para position of the phenyl ring, with the α-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) moiety . This bifunctional architecture—a cytotoxic payload fused to an orthogonal solid-phase synthesis handle—defines its primary utility as a building block for targeted peptide conjugates, distinguishing it from unprotected alkylating agents used as standalone therapeutics .

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine Substitution Risk Analysis: Why Closest Analogs Cannot Be Interchanged


Direct substitution of Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine with structurally similar compounds—such as unprotected melphalan (CAS 148-82-3) or other phenylalanine derivatives—fails due to the orthogonal chemical requirements of its intended application: solid-phase peptide synthesis (SPPS). Unprotected melphalan cannot be site-specifically incorporated into peptide sequences via standard Fmoc/t-Bu SPPS protocols; its free α-amino group would react non-specifically with activated carboxyls, preventing controlled chain elongation . Conversely, alternative Fmoc-protected phenylalanines (e.g., Fmoc-Phe(2-Cl)-OH, CAS 198560-41-7) lack the bis(2-chloroethyl)amino alkylating warhead, rendering them inert payload carriers incapable of conferring cytotoxic function to the final conjugate . The target compound uniquely occupies a dual-functional niche that neither category of analog satisfies.

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine Comparative Performance Evidence: Quantitative Differentiation from Melphalan and In-Class Candidates


SPPS Compatibility: Orthogonal Deprotection Selectivity vs. Unprotected Melphalan

The Fmoc group enables site-specific incorporation of the bis(2-chloroethyl)amino-L-phenylalanine warhead into peptides via standard Fmoc/t-Bu SPPS, a functionality entirely absent in unprotected melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine). In SPPS, Fmoc protection permits selective deprotection with 20% piperidine in DMF while preserving acid-labile side-chain protecting groups and the nitrogen mustard moiety . Unprotected melphalan cannot be incorporated site-specifically because its free α-amino group would compete with the growing peptide chain for activated carboxyls, resulting in uncontrolled branching and sequence heterogeneity . This functional difference is absolute, not incremental.

Solid-Phase Peptide Synthesis Fmoc Strategy Site-Specific Conjugation

Binding Affinity to Hematopoietic Targets: Molecular Docking of 4B2CA-LPA vs. Approved Inhibitors

The target compound's non-Fmoc core, 4-(bis(2-chloroethyl)amino)-L-phenylalanine (4B2CA-LPA, i.e., melphalan), was evaluated via molecular docking against key hematopoietic kinase targets associated with blood cancers [1]. Docking studies revealed binding energies of -6.2 kcal/mol for BCR-ABL and -6.4 kcal/mol for JAK2 [1]. These values indicate moderate affinity comparable to established reference compounds: ponatinib and ruxolitinib yielded -8.9 kcal/mol and -7.0 kcal/mol, respectively [1]. Notably, 4B2CA-LPA exhibited superior binding energy to JAK2 compared with several alternative phenylalanine mustard derivatives evaluated in the same study [1]. While the Fmoc group is absent in the docked structure—this is a class-level inference regarding payload potential—the data establish the core pharmacophore's baseline target engagement capability before conjugation.

Molecular Docking BCR-ABL JAK2 Leukemia

In Vitro Cytotoxicity Baseline: Melphalan IC50 Values as Functional Payload Reference

The cytotoxic warhead of Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine—melphalan—exhibits well-characterized, dose-dependent cytotoxicity against PC-3 prostate cancer cells. In this established in vitro model, melphalan inhibited cell growth with IC50 values of 0.074 μg/mL (0.24 μM) under sequential dosing and 0.77 μg/mL (2.52 μM) under single-dose administration . These values serve as a functional baseline for payload potency expectations when the warhead is liberated from conjugates. The Fmoc-protected derivative itself is not directly tested in cellular assays due to its role as a synthesis intermediate rather than a final therapeutic agent; however, the payload's validated sub-micromolar potency against solid tumor cells supports the rationale for incorporating this specific warhead over untested phenylalanine modifications.

Cytotoxicity IC50 PC-3 Prostate Cancer Alkylating Agent

ADEPT-Relevant α-Aminoacyl Conjugation: Fmoc Precursor Enables Site-Specific Melphalan Derivatization

In antibody-directed enzyme prodrug therapy (ADEPT), site-specific conjugation of α-aminoacyl groups to melphalan's α-amino position is critical for generating enzymatically cleavable prodrugs [1]. The Fmoc-protected melphalan derivative (i.e., the target compound) serves as the enabling precursor for these α-aminoacyl-melphalan constructs [1]. The published synthetic route utilizes Fmoc protection at the α-amino position of p-nitrophenylalanine as an early-stage intermediate, which is subsequently transformed into the bis(2-chloroethyl)amino warhead at the penultimate step [1]. Without Fmoc protection during this multi-step sequence, uncontrolled reactions at the α-amino site would prevent the selective introduction of diverse aminoacyl caps required for modulating prodrug activation kinetics and tumor selectivity [1].

ADEPT Prodrug Peptide Conjugation Antibody-Directed Therapy

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine Optimal Application Scenarios for Procurement and Research Deployment


Synthesis of Site-Specific Peptide-Melphalan Conjugates via Fmoc SPPS

This compound enables precise, sequence-defined incorporation of a nitrogen mustard alkylating warhead into synthetic peptides. Using standard Fmoc/t-Bu SPPS protocols, the Fmoc group is selectively removed with 20% piperidine/DMF to expose the α-amine for chain elongation, while the bis(2-chloroethyl)amino moiety remains intact. This yields homogeneous peptide-drug conjugates with defined warhead positioning—critical for reproducible biological evaluation . Alternative routes using unprotected melphalan produce heterogeneous mixtures unsuitable for quantitative structure-activity relationship studies .

Payload Scaffold for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Development

The Fmoc-protected amino acid serves as a key intermediate for synthesizing α-aminoacyl-melphalan prodrugs evaluated in ADEPT strategies . In this scenario, the Fmoc group protects the α-amino position during the multi-step construction of the nitrogen mustard moiety (introduced at the penultimate step), after which deprotection and coupling with various aminoacyl caps yields enzymatically cleavable prodrugs. The orthogonal protection strategy enables generation of structurally diverse prodrug libraries from a single precursor .

Research-Grade Synthesis of Targeted Alkylating Peptides for Oncology Studies

Research groups investigating targeted delivery of DNA-alkylating payloads to cancer cells can use this building block to construct peptide vectors conjugated to the melphalan warhead. The underlying 4B2CA-LPA pharmacophore exhibits moderate binding affinity to BCR-ABL (-6.2 kcal/mol) and JAK2 (-6.4 kcal/mol) kinase domains implicated in leukemia pathogenesis . While the Fmoc derivative is a synthetic precursor, not a final therapeutic, its incorporation into targeting peptides may enhance tumor-selective delivery relative to systemic administration of free melphalan (PC-3 IC50 = 0.24–2.52 μM) .

Custom Peptide-Drug Conjugate (PDC) Synthesis Services and R&D Scale-Up

Contract research organizations and peptide synthesis facilities utilize this compound in custom PDC manufacturing workflows. The Fmoc derivative is directly compatible with automated peptide synthesizers and commercial SPPS resins (e.g., Wang resin, 0.54 mmol/g substitution) , enabling scalable production of melphalan-containing peptides for preclinical evaluation. Procuring the Fmoc-protected form eliminates the need for in-house protection chemistry, reducing synthesis time and minimizing exposure to reactive nitrogen mustard intermediates during handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.